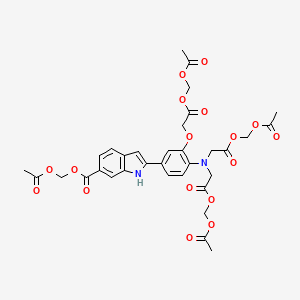
Mag-indo-1/AM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mag-indo-1/AM is a cell-permeable fluorescent indicator used for detecting magnesium ions and calcium ions within cells. It is particularly valuable in scientific research for its ability to measure intracellular concentrations of these ions. The compound is known for its high sensitivity and specificity, making it a crucial tool in various biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mag-indo-1/AM is synthesized through a series of chemical reactions involving the introduction of acetoxymethyl ester groups to the parent compound, Mag-indo-1. The acetoxymethyl ester groups facilitate the compound’s cell permeability. The synthesis typically involves the use of organic solvents and reagents such as dimethyl sulfoxide and acetoxymethyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Análisis De Reacciones Químicas
Types of Reactions: Mag-indo-1/AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the compound into its active form, Mag-indo-1. This active form can then bind to magnesium ions and calcium ions, resulting in a fluorescent signal .
Common Reagents and Conditions:
Hydrolysis: Intracellular esterases
Fluorescence Measurement: Excitation at 340-390 nm, Emission at 410-490 nm
Major Products Formed:
Active Form: Mag-indo-1
Fluorescent Complexes: Mag-indo-1 bound to magnesium ions or calcium ions
Aplicaciones Científicas De Investigación
Mag-indo-1/AM is widely used in various scientific research fields due to its ability to measure intracellular magnesium ions and calcium ions concentrations. Some of its applications include:
Chemistry: Used in studies involving ion interactions and binding kinetics.
Biology: Employed in cellular imaging to monitor ion fluxes and concentrations within cells.
Medicine: Utilized in research on muscle contraction, hormone secretion, and enzymatic reactions.
Industry: Applied in the development of new fluorescent indicators and sensors for various analytical purposes .
Mecanismo De Acción
Mag-indo-1/AM exerts its effects through a mechanism involving the hydrolysis of its acetoxymethyl ester groups by intracellular esterases. This hydrolysis converts the compound into its active form, Mag-indo-1, which can then bind to magnesium ions and calcium ions. The binding of these ions to Mag-indo-1 results in a fluorescent signal that can be measured using fluorescence microscopy or flow cytometry. The molecular targets of this compound are the intracellular magnesium ions and calcium ions, and the pathways involved include ion transport and signaling pathways .
Comparación Con Compuestos Similares
Mag-indo-1/AM is unique in its ability to measure both magnesium ions and calcium ions within cells. Similar compounds include:
Mag-fura-2: Another fluorescent indicator for magnesium ions, but with different spectral properties.
Indo-1: A fluorescent indicator primarily used for calcium ions, with a similar structure to Mag-indo-1.
Mag-fluo-4: A long-wavelength excitable magnesium ion indicator .
This compound stands out due to its dual specificity for magnesium ions and calcium ions, making it a versatile tool in various research applications.
Propiedades
Fórmula molecular |
C33H34N2O17 |
|---|---|
Peso molecular |
730.6 g/mol |
Nombre IUPAC |
acetyloxymethyl 2-[3-[2-(acetyloxymethoxy)-2-oxoethoxy]-4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C33H34N2O17/c1-19(36)45-15-49-30(40)12-35(13-31(41)50-16-46-20(2)37)28-8-7-24(11-29(28)44-14-32(42)51-17-47-21(3)38)26-9-23-5-6-25(10-27(23)34-26)33(43)52-18-48-22(4)39/h5-11,34H,12-18H2,1-4H3 |
Clave InChI |
SEBVGLPUTWRBPM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
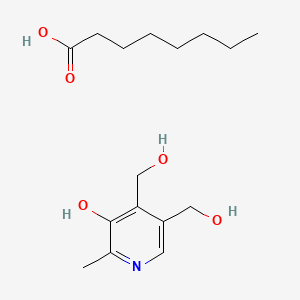
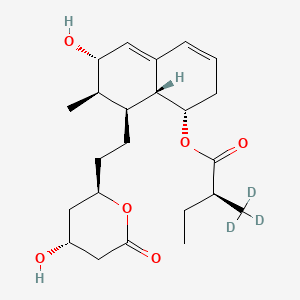
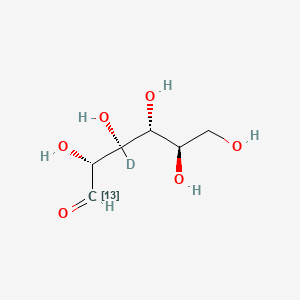
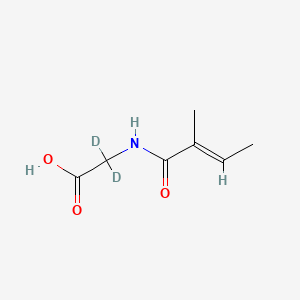
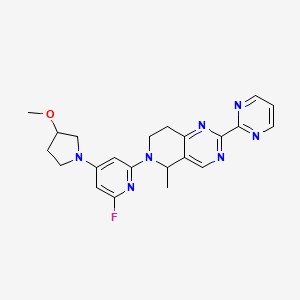
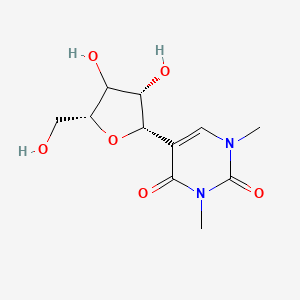
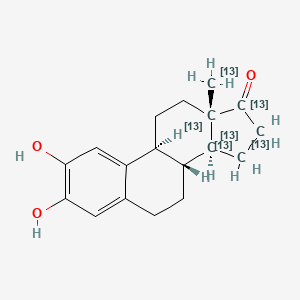
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
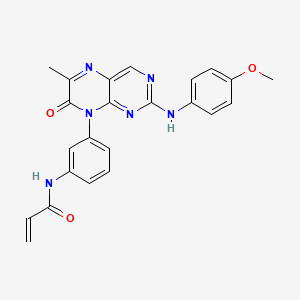
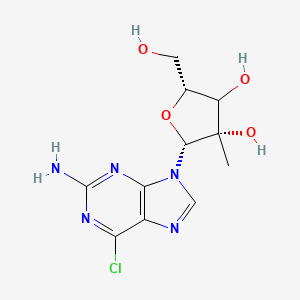
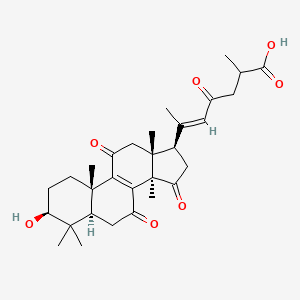
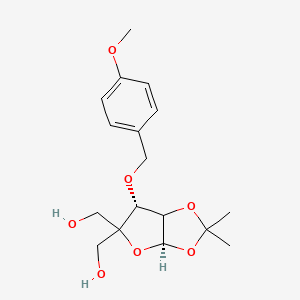
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
